2-甲基嘧啶-4-胺

描述

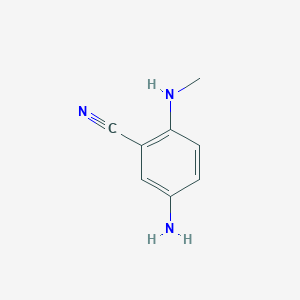

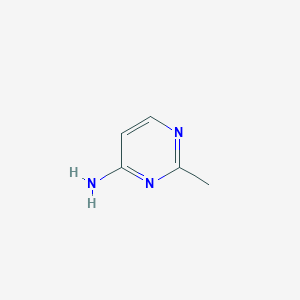

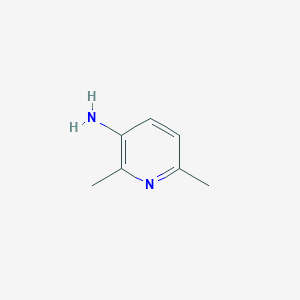

2-Methylpyrimidin-4-amine is a chemical compound with the molecular formula C5H7N3 . It is a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

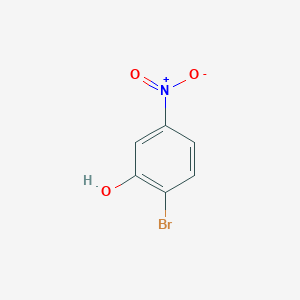

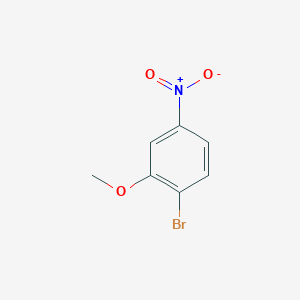

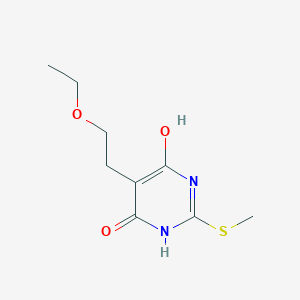

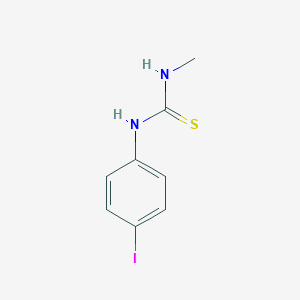

Novel 2-aminopyrimidine derivatives, which include 2-Methylpyrimidin-4-amine, were prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates. The synthesis process involved five steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis

The molecular structure of 2-Methylpyrimidin-4-amine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The molecule has a methyl group attached to the second carbon atom and an amine group attached to the fourth carbon atom .Physical And Chemical Properties Analysis

2-Methylpyrimidin-4-amine is a solid at room temperature. It has a molecular weight of 145.59 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the retrieved sources .科学研究应用

合成和分解研究:Erkin等人(2015年)专注于合成4-芳氧基-6-甲基嘧啶-2-胺,其中涉及2-氨基-6-甲基嘧啶-4-基4-甲基苯磺酸酯与酚的反应。他们研究了这些化合物在正电喷雾电离(Erkin, Yuzikhin, Krutikov, & Papinyan, 2015)下的主要分解途径。

降压药研究:Aayisha等人(2019年)对结构类似于2-甲基嘧啶-4-胺的分子,4-氯-N-(4,5-二氢-1H-咪唑-2-基)-6-甲氧基-2-甲基嘧啶-5-胺进行了研究,以探讨其作为降压药的潜力,作为潜在的I1咪唑啉受体激动剂(Aayisha, Devi, Janani, Muthu, Raja, Sevvanthi, & et al., 2019)。

噻唑并[4,5-d]嘧啶衍生物合成:Bakavoli,Nikpour和Rahimizadeh(2006年)开发了一种方法,从5-溴-2,4-二氯-6-甲基嘧啶中获得4-氨基-5-溴-2-取代氨基嘧啶,导致新的噻唑并[4,5-d]嘧啶衍生物(Bakavoli,Nikpour,& Rahimizadeh,2006)。

A2B腺苷受体拮抗剂发现:Vidal等人(2007年)确定了一系列N-杂环芳基4'-(2-呋喃基)-4,5'-双嘧啶-2'-胺作为有效且选择性的A2B腺苷受体拮抗剂,强调化合物5因其在体外模型中的高亲和力和功效而备受关注(Vidal, Nueda, Esteve, Doménech, Benito, Reinoso, & et al., 2007)。

晶体和分子结构分析:Odell,McCluskey,Failes和Tiekink(2007年)研究了类似于2-甲基嘧啶-4-胺的化合物的晶体和分子结构,重点关注它们在晶体结构中的构象差异和氢键相互作用(Odell, McCluskey, Failes, & Tiekink, 2007)。

抗菌活性研究:Erkin和Krutikov(2007年)合成了一系列4-芳基氨基-2-(2-乙酰氧乙基)氨基-6-甲基嘧啶,并研究了它们的抗结核作用,突出了它们显著的生物活性(Erkin & Krutikov, 2007)。

抗菌剂合成:Etemadi等人(2016年)开发了一类新的2-取代-4-甲基-7,8-二氢-5H-嘧啶并[4,5-d]噻唑并[3,2-a]嘧啶类抗菌剂,证明它们对各种细菌的有效性(Etemadi, Shiri, Eshghi, Akbarzadeh, Saadat, Mozafari, & et al., 2016)。

抗HIV-1评估:Loksha等人(2016年)合成了新型MC-1220类似物,评估其作为HIV-1非核苷逆转录酶抑制剂的活性,其中一些化合物显示出与MC-1220相当的活性(Loksha,Pedersen,Loddo,& la Colla,2016)。

作用机制

Target of Action

The primary targets of 2-Methylpyrimidin-4-amine are currently unknown . The compound belongs to the class of organic compounds known as aralkylamines , which are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .

Result of Action

Some pyrimidinamine derivatives have shown excellent biological activity, including antitrypanosomal and antiplasmodial activities .

安全和危害

属性

IUPAC Name |

2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c1-4-7-3-2-5(6)8-4/h2-3H,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKVDLTTVBNOGNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10304309 | |

| Record name | 2-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylpyrimidin-4-amine | |

CAS RN |

74-69-1 | |

| Record name | 74-69-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165370 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the connection between thiamine and 2-methylpyrimidin-4-amine in terms of taste enhancement?

A1: Research indicates that thiamine can act as a precursor to various 2-methylpyrimidin-4-amine derivatives that exhibit kokumi taste-enhancing properties. [, ] This transformation occurs through Maillard-type reactions, particularly under specific conditions of heat and pH. [] Several of these thiamine-derived compounds have been identified and their taste thresholds determined. [, ]

Q2: Can you provide examples of specific 2-methylpyrimidin-4-amine derivatives and their taste thresholds?

A2: Certainly. Some examples include:

- S-((4-amino-2-methylpyrimidin-5-yl)methyl)-L-cysteine: This compound has a taste threshold of 35-120 µmol/L. []

- 3-(((4-amino-2-methylpyrimidin-5-yl)methyl)thio)-5-hydroxypentan-2-one: This derivative also exhibits kokumi activity within the 35-120 µmol/L range. []

- 2-methyl-5-(((2-methylfuran-3-yl)thio)methyl)pyrimidin-4-amine: This compound shows a taste threshold in the same range as the previous two. []

Q3: Are these taste-enhancing 2-methylpyrimidin-4-amine derivatives found naturally in food?

A3: Yes, research suggests that some of these derivatives can be considered naturally "food-borne" taste enhancers. [] They have been detected in thermally processed foods with naturally high thiamine content. []

Q4: How can the formation of these kokumi-active compounds be optimized?

A4: Studies have shown that adjusting reaction parameters can significantly impact the yield of desired 2-methylpyrimidin-4-amine derivatives. For instance, maximizing the formation of 3-(((4-amino-2-methylpyrimidin-5-yl)methyl)thio)-5-hydroxypentan-2-one and 2-methyl-5-(((2-methylfuran-3-yl)thio)methyl)pyrimidin-4-amine from thiamine can be achieved by controlling the pH (optimal at 6.5), heating time (120 minutes), and temperature (120 °C). [] Additionally, novel solvent systems like Natural Deep Eutectic Solvents (NADES) have shown promise in boosting the production of these compounds. []

Q5: What is the significance of developing a continuous flow synthesis method for 5-(aminomethyl)-2-methylpyrimidin-4-amine?

A5: 5-(aminomethyl)-2-methylpyrimidin-4-amine is a key intermediate in the synthesis of vitamin B1 (thiamine). [, ] Developing a fully continuous flow synthesis method for this intermediate offers several advantages, including improved safety, efficiency, and scalability compared to traditional batch processes. [, ] This advancement can contribute to a more sustainable and cost-effective production of thiamine, which is essential for human health.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Pyridinylmethyl)amino]benzoic acid](/img/structure/B183275.png)

![Benzo[1,3]dioxol-5-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine](/img/structure/B183278.png)

![2-Bromo-1-dibenzo[b,d]furan-2-ylethanone](/img/structure/B183286.png)

![4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B183294.png)